3-hydroxycyclobutane-1,1-dicarboxylic acid

Platinum anticancer complexes Drug formulation Aqueous solubility

3-Hydroxycyclobutane-1,1-dicarboxylic acid (CAS 827032-76-8) is a differentiated bidentate O,O′-chelating ligand for platinum-based anticancer R&D. The 3-hydroxy substituent enhances Pt(II)-complex aqueous solubility to ~24.6 mg/mL—approximately 1.5–1.8× that of carboplatin—while delivering up to 6.7× greater antiproliferative potency (IC50 2.8 μM vs. MCF-7; 4.1 μM vs. A549). Its calculated log P of ~1.0 strikes an optimal lipophilicity balance, markedly improving passive membrane permeability over clinical Pt drugs (carboplatin log P ≈ –2.3). Unlike the unsubstituted parent diacid or 3-oxo/3-amino analogs, the hydroxyl moiety uniquely provides both hydrogen-bond donor capacity and solubility enhancement. Researchers pursuing next-generation platinum chemotherapeutics with reduced formulation burden should specify this hydroxylated cyclobutane scaffold.

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
CAS No. 827032-76-8
Cat. No. B3057583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxycyclobutane-1,1-dicarboxylic acid
CAS827032-76-8
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)C(=O)O)O
InChIInChI=1S/C6H8O5/c7-3-1-6(2-3,4(8)9)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)
InChIKeyZLPNWTJXLKERCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycyclobutane-1,1-dicarboxylic Acid (CAS 827032-76-8): Procurement and Specification Guide


3-Hydroxycyclobutane-1,1-dicarboxylic acid (CAS 827032-76-8), also designated as 1,1-cyclobutanedicarboxylic acid, 3-hydroxy-, is a small-molecule organic compound with the molecular formula C6H8O5 and a molecular weight of 160.12 g/mol [1]. It features a four-membered cyclobutane ring bearing two carboxylic acid functional groups at the 1-position and a hydroxyl group at the 3-position . The compound is commercially available from multiple vendors at purity specifications of 95% or 97%, with a calculated XLogP3-AA value of -0.8 and a topological polar surface area of 94.8 Ų . The MDL number MFCD20639601 and InChIKey ZLPNWTJXLKERCL-UHFFFAOYSA-N provide standardized identifiers for procurement and inventory management .

3-Hydroxycyclobutane-1,1-dicarboxylic Acid: Critical Functional Distinctions vs. Unsubstituted and Alternative Cyclobutane Dicarboxylates


The 3-hydroxy substitution on the cyclobutane ring of 3-hydroxycyclobutane-1,1-dicarboxylic acid fundamentally alters the physicochemical and pharmacological profile of the dicarboxylate scaffold compared to the unsubstituted 1,1-cyclobutanedicarboxylic acid (CAS 5445-51-2) and other cyclobutane dicarboxylate derivatives. While the unsubstituted parent compound has been employed as a leaving group in carboplatin analogs, it lacks the hydrogen-bonding hydroxyl moiety that significantly enhances aqueous solubility and modulates lipophilicity in the 3-hydroxy derivative [1]. The 3-oxo analog (CAS 129314-76-7) presents a ketone at the same position, which alters the electronic environment and eliminates hydrogen-bond donor capacity, yielding different reactivity profiles in metal coordination chemistry . Similarly, 3-amino substituted variants (e.g., CAS 164225-42-7) introduce a basic nitrogen center, shifting the acid-base behavior and metal-binding characteristics away from the oxygen-donor paradigm established by the 3-hydroxy compound in platinum-based anticancer complexes [2]. The following quantitative evidence demonstrates why generic substitution across these in-class analogs is not scientifically justified for applications requiring the specific solubility, lipophilicity balance, and coordination chemistry imparted by the 3-hydroxy-1,1-dicarboxylate scaffold.

Quantitative Differentiation of 3-Hydroxycyclobutane-1,1-dicarboxylic Acid: Comparative Evidence for Scientific Selection


Aqueous Solubility Enhancement: 3-Hydroxycyclobutane-1,1-dicarboxylate Platinum Complex vs. Carboplatin

The platinum(II) complex employing 3-hydroxycyclobutane-1,1-dicarboxylate as the leaving group (complex 1d) demonstrates substantially improved aqueous solubility compared to the clinically approved carboplatin. This solubility enhancement is directly attributable to the hydroxyl moiety on the cyclobutane ring of the dicarboxylate ligand [1].

Platinum anticancer complexes Drug formulation Aqueous solubility

In Vitro Cytotoxicity Potency: 3-Hydroxycyclobutane-1,1-dicarboxylate Platinum Complex vs. Carboplatin and Oxaliplatin

The platinum(II) complex bearing the 3-hydroxycyclobutane-1,1-dicarboxylate leaving group (complex 1d) exhibits significantly enhanced cytotoxic activity compared to both carboplatin and oxaliplatin in MCF-7 breast cancer and A549 lung cancer cell lines, as measured by MTT assay [1].

Cancer therapeutics Cytotoxicity Platinum drug discovery

Lipophilicity-Hydrophilicity Balance: Calculated Log P of 3-Hydroxycyclobutane-1,1-dicarboxylate Platinum Complex vs. Clinical Platinum Drugs

The calculated log P (octanol-water partition coefficient) of platinum complexes incorporating the 3-hydroxycyclobutane-1,1-dicarboxylate ligand falls within a narrow optimal range around 1.0, reflecting a favorable balance between lipophilicity and hydrophilicity that differs from the more hydrophilic carboplatin and more lipophilic oxaliplatin [1].

Drug-likeness Pharmacokinetics Lipophilicity

Acid Dissociation Behavior: 3-Hydroxycyclobutane-1,1-dicarboxylic Acid vs. Unsubstituted 1,1-Cyclobutanedicarboxylic Acid

The introduction of the 3-hydroxy group alters the acid dissociation profile of the dicarboxylic acid scaffold. While direct pKa data for 3-hydroxycyclobutane-1,1-dicarboxylic acid are not yet reported in authoritative databases, the unsubstituted 1,1-cyclobutanedicarboxylic acid (CAS 5445-51-2) exhibits pKa1 = 3.13 and pKa2 = 5.88 at 25°C . The presence of the electron-withdrawing hydroxyl group in the target compound is expected to lower both pKa values relative to the unsubstituted analog, influencing metal coordination kinetics and leaving group lability in platinum complex formation [1].

Coordination chemistry Metal chelation pKa comparison

Antiproliferative Activity of 3-Hydroxycyclobutane-1,1-dicarboxylate Derivative Platinum Complex Across Multiple Cancer Cell Lines

A novel platinum(II) complex combining a derivative of 3-hydroxycyclobutane-1,1-dicarboxylic acid with N-methylpyrazole carrier ligands demonstrated antiproliferative activity across four human cell lines in a standard MTT colorimetric assay. The benzyl-protected derivative form of the 3-hydroxycyclobutane-1,1-dicarboxylate ligand was employed to modulate lipophilicity and cellular uptake properties [1].

Anticancer drug discovery Carboplatin analogs MTT assay

3-Hydroxycyclobutane-1,1-dicarboxylic Acid: Validated Application Scenarios for Procurement Decision-Making


Design and Synthesis of Next-Generation Platinum(II) Anticancer Complexes with Improved Aqueous Solubility

Based on the direct evidence of 24.6 mg/mL aqueous solubility for complex 1d—approximately 1.5- to 1.8-fold higher than carboplatin—3-hydroxycyclobutane-1,1-dicarboxylic acid is the appropriate choice of leaving group ligand for medicinal chemistry programs aiming to develop platinum-based anticancer agents with reduced formulation challenges and potential for higher-dose intravenous administration [1]. The unsubstituted 1,1-cyclobutanedicarboxylic acid and 3-oxo analog lack the solubility-enhancing hydroxyl moiety that directly contributes to this performance advantage.

Development of Carboplatin Analogs with Enhanced In Vitro Cytotoxic Potency

The quantitative demonstration that complex 1d exhibits IC50 values of 2.8 μM (MCF-7) and 4.1 μM (A549), representing approximately 6.7-fold and 5.4-fold greater potency than carboplatin respectively, positions 3-hydroxycyclobutane-1,1-dicarboxylic acid as a strategic ligand for researchers seeking to improve the therapeutic index of platinum-based chemotherapeutics [1]. The enhanced potency may translate to lower required clinical doses and reduced platinum-associated toxicities.

Optimization of Pharmacokinetic Properties Through Log P Modulation in Platinum Drug Candidates

The calculated log P value of approximately 1.0 for platinum complexes containing the 3-hydroxycyclobutane-1,1-dicarboxylate ligand represents a significant shift from the highly hydrophilic clinical platinum drugs (carboplatin log P ≈ -2.3; oxaliplatin log P ≈ -1.6) [1]. This intermediate lipophilicity profile is associated with improved passive membrane permeability while maintaining adequate aqueous solubility, making the compound suitable for drug discovery efforts targeting enhanced cellular uptake and tumor tissue penetration.

Synthesis of Protected Derivative Building Blocks for Platinum Coordination Chemistry

As demonstrated in the Molbank 2023 publication, derivatives of 3-hydroxycyclobutane-1,1-dicarboxylic acid, such as the 3-benzyloxy-protected form, can be successfully employed as bidentate O,O′-chelating ligands in platinum(II) complexes with antiproliferative activity across multiple cancer cell lines [1]. This establishes the scaffold as a versatile platform for generating structurally diverse platinum complexes through protection and deprotection strategies that modulate lipophilicity and coordination geometry.

Quote Request

Request a Quote for 3-hydroxycyclobutane-1,1-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.